1,3-Bis(DI-I-propylphosphino)propane

概要

説明

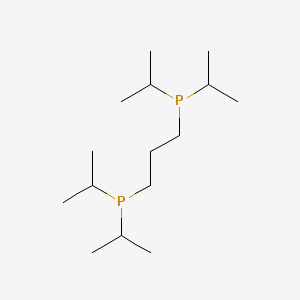

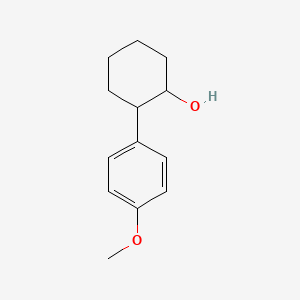

1,3-Bis(DI-I-propylphosphino)propane, also known as dippp, is an organophosphorus compound with the molecular formula C15H34P2 . It has a molecular weight of 276.38 g/mol .

Molecular Structure Analysis

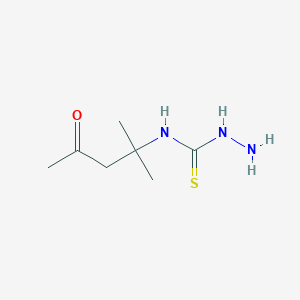

The molecular structure of this compound consists of a three-carbon chain with a diisopropylphosphino group attached to the first and third carbons . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis

This compound is used as a catalyst for various reactions. It has been used for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and the efficient carbonylation of aryl chlorides .Physical and Chemical Properties Analysis

This compound is a colorless to pale yellow liquid . It has a boiling point of 332.0±25.0 °C at 760 mmHg . It is insoluble in water . Other properties such as density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the search results .科学的研究の応用

Polymer Synthesis and Properties:

- Kumada Catalyst Transfer Polycondensation: This compound has been used as a ligand in the synthesis of polyfluorenes, demonstrating its utility in controlled polymerization processes (Sui, Shi, Wang, Geng, & Wang, 2015).

- Poly(Amide-Imide) Synthesis: It is instrumental in the synthesis of new poly(amide-imide)s with varied properties, highlighting its role in advanced polymer engineering (Faghihi, Shabanian, & Valikhani, 2011).

Catalysis and Chemical Reactions:

- CO-ethylene Copolymerization: Used in palladium(II) complexes for catalyzing CO-ethylene copolymerization, showing its potential in catalytic applications (Bianchini, Meli, Oberhauser, Segarra, Claver, & Suárez, 2007).

- Nickel(II) Catalysis: Employed in the synthesis of aryl-1,2,3,4-tetrahydroisoquinolines, indicating its utility in facilitating nickel(II) phosphine ligand catalyzed coupling reactions (Pridgen, 1980).

Molecular and Material Synthesis:

- Synthesis of Polynuclear Silver(I) Complexes: Its reaction with Ag salts results in the formation of polynuclear silver(I) complexes, which have been studied for their structural, thermal, and luminescent properties (Yuan, Han, Lin, Cui, Liu, Li, Jin, Yang, & Zhang, 2016).

- Synthesis of Pt(II)-η3-benzyl Complexes: The compound has been used in thesynthesis of platinum complexes, indicating its role in the preparation of organometallic compounds with potential applications in various fields (Crascall, Litster, Redhouse, & Spencer, 1990).

Biological and Environmental Applications:

- Bioremediation of Bisphenol A: In studies involving the bioremediation of Bisphenol A, a compound known for its environmental impact, 1,3-bis(diethylphosphino)propane has shown potential in enhancing biodegradability in non-aqueous media (Chhaya & Gupte, 2013).

Complex Formation and Characterization:

- Chromium(II) Bidentate Phosphine Complexes: This compound has been used in synthesizing new chromium(II) complexes, showing its utility in the study of metal-phosphine interactions (Ricci, Forni, Boglia, & Sonzogni, 2004).

- Gold(I) Chloride Adducts: It has also been used in the synthesis of gold(I) chloride adducts, which have been examined for their structural and antitumor activity, highlighting its potential in medicinal chemistry (Humphreys, Filipovska, Berners‐Price, Koutsantonis, Skelton, & White, 2007).

Safety and Hazards

1,3-Bis(DI-I-propylphosphino)propane may be harmful if swallowed . It can cause mild to moderate irritation of the eyes and slight to mild irritation of the skin . Inhalation can cause irritation to the nose, mucous membranes, and respiratory tract . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

将来の方向性

作用機序

Target of Action

1,3-Bis(DI-I-propylphosphino)propane is a type of organic compound It’s known to act as a catalyst in various chemical reactions .

Mode of Action

The compound acts as a catalyst for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and for the efficient carbonylation of aryl chlorides .

Biochemical Pathways

Its role as a catalyst suggests it facilitates chemical reactions without being consumed, thereby influencing the rate and direction of these reactions .

Pharmacokinetics

As a catalyst, it’s likely to remain unchanged throughout the reaction process .

Result of Action

As a catalyst, this compound facilitates chemical reactions, enabling them to proceed more efficiently or under milder conditions . The exact molecular and cellular effects would depend on the specific reactions it catalyzes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to air , suggesting that its stability and efficacy might be affected by exposure to oxygen or moisture. Safety data suggests it should be handled in a well-ventilated place, away from sources of ignition .

生化学分析

Biochemical Properties

1,3-Bis(DI-I-propylphosphino)propane is known to act as a catalyst for the cross-methylation of aryl chlorides using stabilized dimethylaluminum or dimethylgallium reagents . It is also used in base-free olefin arylation and for the efficient carbonylation of aryl chlorides .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in biochemical reactions. It facilitates the cross-methylation of aryl chlorides, a process that involves the transfer of a methyl group from one molecule to another . This can lead to changes in the properties of the target molecule, potentially influencing its activity or function within the cell.

特性

IUPAC Name |

3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34P2/c1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8/h12-15H,9-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPNDOFSVHOGCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCCP(C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3338349.png)

![[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B3338430.png)